Methyl 5,5-dimethoxyvalerate

Description

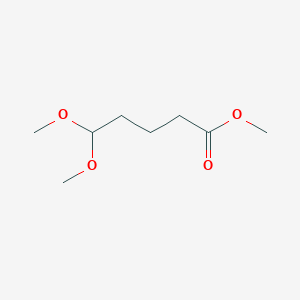

Structure

3D Structure

Properties

IUPAC Name |

methyl 5,5-dimethoxypentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O4/c1-10-7(9)5-4-6-8(11-2)12-3/h8H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOFAONQHOIRLCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CCCC(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60338851 | |

| Record name | Methyl 5,5-dimethoxyvalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60338851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23068-91-9 | |

| Record name | Methyl 5,5-dimethoxyvalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60338851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5,5-dimethoxyvalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 5,5 Dimethoxyvalerate and Its Derivatives

Established Synthetic Routes for Methyl 5,5-Dimethoxyvalerate

The preparation of this compound typically involves the protection of a precursor aldehyde functional group as a dimethyl acetal (B89532).

This compound is synthesized from Methyl 5-oxopentanoate (B1240814) through an acid-catalyzed reaction with an orthoformate, such as trimethyl orthoformate. This reaction serves to protect the aldehyde group of Methyl 5-oxopentanoate as a dimethyl acetal. The general principle involves the treatment of the aldehyde with trimethyl orthoformate in the presence of an acid catalyst. wikipedia.org To drive the reaction to completion, water, a byproduct of the reaction, is typically removed. wikipedia.org A similar procedure involving the reaction of a substrate with trimethyl orthoformate uses an acid catalyst like Amberlist® 15 and molecular sieves in a solvent such as benzene, with the reaction mixture being refluxed. nih.gov

| Reactant | Reagent | Catalyst | Conditions | Product |

| Methyl 5-oxopentanoate | Trimethyl orthoformate | Acid catalyst (e.g., Amberlist® 15) | Reflux, removal of water | This compound |

Derivatization Strategies and Synthetic Transformations Involving this compound

This compound serves as a versatile building block in the synthesis of more complex molecules, including malonaldehyde dianil intermediates and fluorophores.

Malonaldehyde dianil intermediates can be prepared from this compound. This process involves the initial synthesis of a carboxylic acid intermediate from this compound through a Vilsmeier-Haack-Arnold aminoformylation, which is then followed by basic hydrolysis. These dianil derivatives are crucial for the synthesis of various functionalized molecules.

This compound is a key starting material for the synthesis of 5-(phenylamino)-4-((phenylimino)methyl)pent-4-enoic acid derivatives. The synthesis begins with the formation of a carboxylic acid intermediate from this compound. This intermediate is then reacted with aniline (B41778) derivatives to yield the target malonaldehyde dianil derivatives.

A general synthetic route involves the dropwise addition of this compound to a solution prepared from anhydrous dimethylformamide and oxalyl chloride in anhydrous dichloromethane. The reaction mixture is heated, and the resulting product is then subjected to basic hydrolysis with sodium hydroxide (B78521). Subsequently, aniline derivatives are added to produce the final 5-(phenylamino)-4-((phenylimino)methyl)pent-4-enoic acid derivatives.

A crucial step in the derivatization of this compound is its conversion into a carboxylic acid intermediate. This transformation is accomplished through a Vilsmeier-Haack-Arnold aminoformylation reaction followed by basic hydrolysis. For instance, this compound can be treated with a Vilsmeier reagent, generated from oxalyl chloride and dimethylformamide, and then hydrolyzed with a strong base like 4 M NaOH to yield the desired carboxylic acid intermediate. nih.gov

| Starting Material | Reagents | Key Transformation | Intermediate Product |

| This compound | 1. Oxalyl chloride, Dimethylformamide2. Sodium Hydroxide | Vilsmeier-Haack-Arnold aminoformylation and basic hydrolysis | Carboxylic acid intermediate |

This compound is a precursor in the synthesis of the ZW700-1 series of near-infrared fluorophores. nih.gov Specifically, the synthesis of the fluorophore ZW700-1b commences with the preparation of an intermediate from this compound using oxalyl chloride in a mixture of anhydrous dimethylformamide and dichloromethane. nih.gov This intermediate is then further elaborated through subsequent reaction steps to afford the final ZW700-1b dye. nih.gov This synthetic strategy highlights the utility of this compound in constructing the core structure of complex functional dyes.

| Precursor | Key Reagents for Intermediate Formation | Subsequent Steps | Final Product |

| This compound | Oxalyl chloride, Anhydrous dimethylformamide, Dichloromethane | Further reaction and elaboration | ZW700-1b Fluorophore |

Synthesis of Monofunctional Carbocyanine Dye Precursors

This compound serves as a key starting material in a facile synthetic route for preparing monofunctional carbocyanine dyes, which are valuable in various biological applications. nih.gov This method allows for the incorporation of a range of functional groups, such as carboxylic acids, azides, and alkynes, onto the cyanine (B1664457) fluorochromes. nih.govnih.gov

The synthesis begins with the Vilsmeier-Haack-Arnold aminoformylation of this compound (1). nih.govgoogle.com This reaction, followed by basic hydrolysis, yields a carboxylic acid intermediate (2). nih.govnih.govgoogle.com This intermediate is then reacted with various aniline derivatives, which can contain the desired functional groups (e.g., 4-aminobenzoic acid, 4-azidoaniline, or 3-ethynylaniline), to produce malonaldehyde dianil intermediates (3a-c). nih.gov These dianil intermediates are crucial precursors for the final dye synthesis. nih.govnih.gov The final monofunctional carbocyanine dyes are synthesized by condensing one equivalent of the malonaldehyde dianil intermediate with four equivalents of an indoleninium derivative, such as 1-ethyl-2,3,3-trimethylindoleninium-5-sulfonate (4), in acetic anhydride (B1165640) with triethylamine. nih.govgoogle.com This approach is adaptable for creating not only Cy5 dyes but also their Cy5.5 analogs, which have absorption and emission profiles suitable for biomedical imaging. nih.gov

Table 1: Synthesis of Monofunctional Carbocyanine Dye Precursors

| Step | Reactant(s) | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | This compound | Vilsmeier-Haack-Arnold aminoformylation (e.g., POCl₃, DMF), then basic hydrolysis (e.g., 4 M NaOH) | Carboxylic acid intermediate |

| 2 | Carboxylic acid intermediate | Aniline derivative (e.g., 4-aminobenzoic acid, 4-azidoaniline) | Malonaldehyde dianil intermediate |

Conversion to Aldehydo Acids in the Synthesis of Labeled Mevalonolactone (using a related dimethoxyvalerate derivative)

A derivative of this compound plays a crucial role in the synthesis of isotopically labeled mevalonolactone. Specifically, methyl 3-hydroxy-3-methyl-5,5-dimethoxy-valerate-2,3-¹³C₂, a doubly labeled compound, is used as the precursor. researchgate.net

The synthesis involves the hydrolysis of this dimethoxyvalerate derivative to form the corresponding aldehydo acid. researchgate.net This transformation is a key step as it unmasks the aldehyde functionality required for the subsequent reduction. The resulting aldehydo acid is then reduced using sodium borohydride (B1222165) to yield the final product, mevalonolactone-2,3-¹³C₂. researchgate.net This labeled compound is particularly useful as a substrate in biosynthetic studies where ¹³C-NMR is employed as the analytical tool to trace the metabolic fate of the molecule. researchgate.net

Table 2: Synthesis of Labeled Mevalonolactone

| Step | Reactant | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Methyl 3-hydroxy-3-methyl-5,5-dimethoxy-valerate-2,3-¹³C₂ | Hydrolysis | Aldehydo acid |

Mechanistic Studies of Reactions Involving Methyl 5,5 Dimethoxyvalerate

Exploration of Vilsmeier-Haack-Arnold Reaction Mechanisms

Methyl 5,5-dimethoxyvalerate is a key starting material in a synthetic route that utilizes a Vilsmeier-Haack-Arnold aminoformylation. nih.gov This reaction is instrumental in the preparation of intermediates for cyanine (B1664457) dyes. The general mechanism of the Vilsmeier-Haack reaction involves the activation of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃) or oxalyl chloride. wikipedia.orgchemistrysteps.comyoutube.com This initial step forms a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent. wikipedia.orgchemistrysteps.com

The Vilsmeier reagent is the active electrophile in the formylation reaction. chemistrysteps.comorganic-chemistry.org In the synthesis involving this compound, the ester is added to a solution where the Vilsmeier reagent has been pre-formed from DMF and oxalyl chloride in dichloromethane. nih.gov The reaction mixture is heated, leading to an aminoformylation, followed by basic hydrolysis with sodium hydroxide (B78521) to yield a crucial carboxylic acid intermediate. nih.govnih.gov This sequence transforms the valerate (B167501) backbone into a functionalized malonaldehyde precursor, demonstrating the Vilsmeier-Haack-Arnold reaction's utility in modifying aliphatic chains containing masked aldehyde functionalities.

Table 1: Reagents in the Vilsmeier-Haack-Arnold Reaction of this compound nih.gov

| Reagent | Role |

| This compound | Starting Material |

| N,N-Dimethylformamide (DMF) | Formyl Group Source |

| Oxalyl Chloride | Activating Agent |

| Sodium Hydroxide (NaOH) | Hydrolysis Agent |

Role in Condensation Reactions within Cyanine Dye Synthesis

The true synthetic value of this compound becomes apparent in its application to cyanine dye synthesis. The malonaldehyde dianil derivatives, which are prepared from the valerate via the Vilsmeier-Haack-Arnold reaction and subsequent reaction with anilines, are central intermediates in this process. nih.govnih.gov

Cyanine dyes are typically assembled through condensation reactions where these malonaldehyde derivatives react with two equivalents of a heterocyclic quaternary ammonium (B1175870) salt, such as a sulfonated indoleninium moiety. nih.govnih.gov This condensation builds the characteristic polymethine bridge that connects the two heterocyclic systems.

A notable feature of this synthesis is an intramolecular rearrangement that occurs during the dye condensation. nih.gov One of the aniline (B41778) groups on the malonaldehyde intermediate undergoes a nucleophilic attack on the carboxylic acid function (derived from the original ester group of the valerate), forming a stable amide bond. nih.gov This elegant one-pot reaction allows for the direct installation of diverse functional groups onto the central carbon of the polymethine chain, which is a significant advantage for creating functionalized dyes for bioconjugation. nih.govnih.gov The yields for these condensation reactions are reported to be high, often around 65% after purification. nih.gov

Investigations into Acetal (B89532) Hydrolysis Mechanisms and Conditions

The acetal group in this compound is a protecting group for an aldehyde. The stability and cleavage of this group are governed by the principles of acetal chemistry. Acetal hydrolysis is typically catalyzed by acid. masterorganicchemistry.com The mechanism involves protonation of one of the alkoxy oxygens, turning it into a good leaving group (an alcohol). masterorganicchemistry.com Subsequent departure of the alcohol generates a resonance-stabilized oxocarbenium ion. masterorganicchemistry.com This cation is then attacked by water, and after deprotonation, the aldehyde and two equivalents of the alcohol are released. The formation of the oxocarbenium ion is generally the rate-determining step. masterorganicchemistry.com

While acetals are generally stable under neutral and basic conditions, the synthetic sequence for cyanine dyes involves a basic hydrolysis step (e.g., using 4 M NaOH). nih.gov It is important to note that this hydrolysis is performed after the Vilsmeier-Haack-Arnold aminoformylation. nih.gov Therefore, it is not the acetal of the starting material that is being hydrolyzed, but rather the iminium salt intermediate formed during the Vilsmeier reaction, which is readily hydrolyzed to an aldehyde under aqueous workup conditions (both acidic and basic). wikipedia.org The acetal at the terminus of the valerate chain effectively masks the aldehyde, preventing it from undergoing undesired side reactions during the initial formylation step.

Conjugate Addition Reactions: Oxa-Michael Additions Tolerating this compound

Recent research has highlighted the compatibility of the this compound structure in sophisticated catalytic reactions. Specifically, its functional groups are well-tolerated in enantioselective intramolecular oxa-Michael additions. acs.org These reactions involve the addition of an alcohol nucleophile to an α,β-unsaturated ester or amide. acs.orgbeilstein-journals.org

In a study utilizing a bifunctional iminophosphorane (BIMP) catalyst, it was demonstrated that substrates containing the this compound moiety could participate in these reactions with excellent enantiocontrol. acs.org This tolerance is significant as it opens up pathways to complex, enantiopure α-alkyl substituted cyclic ethers, which are valuable building blocks in organic synthesis. acs.org The BIMP catalyst facilitates the reaction efficiently, outperforming other catalysts and providing high yields (up to 99%) and enantiomeric ratios (up to 99.5:0.5 er). acs.org The robustness of this catalytic system towards the ester and acetal functionalities present in this compound underscores its synthetic utility.

Table 2: Key Features of BIMP-Catalyzed Oxa-Michael Addition acs.org

| Feature | Description |

| Catalyst | Bifunctional iminophosphorane (BIMP) |

| Substrate Tolerance | Tolerates diverse functional groups, including esters and acetals like in this compound |

| Products | Enantioenriched substituted cyclic ethers (e.g., THFs, THPs) |

| Yield | Up to 99% |

| Enantioselectivity | Up to 99.5:0.5 er |

Ester Reactivity in Nucleophilic Acyl Substitution and Addition Reactions, including Grignard Reagent Interactions

The ester functional group in this compound exhibits characteristic reactivity towards strong nucleophiles like Grignard reagents (R-MgX). libretexts.org The reaction of an ester with a Grignard reagent is a well-established method for the synthesis of tertiary alcohols. chemistrysteps.comlibretexts.org

The mechanism involves a "double addition" of the Grignard reagent. masterorganicchemistry.com

Nucleophilic Acyl Substitution: The first equivalent of the Grignard reagent attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate is unstable and collapses, expelling the methoxy (B1213986) group (-OCH₃) as a leaving group. This step forms a ketone intermediate. chemistrysteps.commasterorganicchemistry.com

Nucleophilic Addition: The newly formed ketone is more reactive than the starting ester towards the Grignard reagent. chemistrysteps.com Therefore, it rapidly reacts with a second equivalent of the Grignard reagent. This nucleophilic addition to the ketone's carbonyl group leads to a magnesium alkoxide intermediate.

Protonation: A final aqueous acid workup protonates the alkoxide to yield the tertiary alcohol product. mnstate.edu

In this sequence, two of the R-groups from the Grignard reagent are incorporated into the final product. The acetal group at the 5-position of this compound is expected to remain intact during the reaction, provided strictly anhydrous conditions are maintained to prevent both Grignard reagent quenching and acetal hydrolysis. mnstate.edu

Applications of Methyl 5,5 Dimethoxyvalerate in Advanced Organic Synthesis

Precursor for Bio- and Bioorthogonal Conjugation Reagents

The protected aldehyde functionality of methyl 5,5-dimethoxyvalerate is particularly useful for introducing a reactive carbonyl group at a desired stage in a synthesis. This feature is exploited in the preparation of reagents for bioconjugation, where molecules are tagged for detection or targeting, and in bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes.

Far-red and near-infrared (NIR) fluorescent dyes, with absorption and emission wavelengths between 600 and 1000 nm, are highly valuable for bioimaging because they minimize background autofluorescence from tissues. nih.gov this compound is a key precursor in a high-yield synthetic route to create monofunctional pentamethine carbocyanine dyes that emit in the far-red/NIR spectrum (650-700 nm). nih.gov

The synthesis involves the Vilsmeier-Haack-Arnold aminoformylation of this compound to create a malonaldehyde dianil intermediate. google.comnih.gov This intermediate can then be condensed with the appropriate indolium or benz[e]indolium salts to produce symmetric, water-soluble carbocyanine dyes. nih.govgoogle.com This method allows for the incorporation of a carboxylic acid group into the malonaldehyde intermediate, which provides a handle for conjugation to biomolecules. nih.govnih.gov The resulting dyes exhibit bright fluorescence and are promising for various biochemical and in vivo imaging applications. nih.gov

A key advantage of this synthetic strategy is that it produces symmetric carbocyanine dyes, which often have higher yields and simpler purification compared to asymmetric dyes. nih.govgoogle.com The resulting monofunctional dyes can be modified with various functional groups like carboxylic acids, azides, or alkynes, making them suitable for bioorthogonal labeling schemes. nih.gov

Table 1: Spectroscopic Properties of a Monofunctional Pentamethine Carbocyanine Dye Derived from this compound

| Dye Derivative | Absorption Max (nm) | Emission Max (nm) |

| CyAM-5 acid | 642 | 658 |

Data sourced from a study on monofunctional carbocyanine dyes. nih.gov

Fluorescent probes are indispensable tools in biological imaging, allowing for the real-time visualization of cellular processes. ed.ac.uk The development of small, minimally disruptive fluorescent probes is a significant area of research. ed.ac.uknih.gov this compound serves as a foundational building block in the synthesis of such probes, particularly those based on the pentamethine cyanine (B1664457) scaffold. nih.govclemson.edu

The versatility of the synthetic route starting from this compound allows for the introduction of various functionalities into the dye structure. nih.govresearchgate.net This enables the creation of a diverse library of fluorescent probes with tailored properties for specific imaging applications. researchgate.net For example, probes can be designed to target specific proteins or antibodies for use in optical imaging. clemson.edu The ability to create probes that are "Always ON" or "smart" probes that "Turn-ON" in the presence of a specific target is a key advantage. thno.org

Near-infrared (NIR) fluorescence-guided surgery is an emerging technology that allows surgeons to visualize tissues in real-time, improving the precision of surgical resections. nih.govohsu.edu NIR fluorophores, which emit light in the 700-900 nm window, are ideal for this application due to increased tissue penetration and reduced autofluorescence. ohsu.edumdpi.com

This compound is instrumental in the synthesis of monofunctional carbocyanine derivatives that are well-suited for these image-guided techniques. google.com The synthetic strategy allows for the creation of far-red/NIR cyanine dyes with high yields and the incorporation of various functional groups for bioconjugation. google.com These dyes can be attached to targeting moieties like antibodies or peptides to specifically label tumors or other tissues of interest. ohsu.edu This targeted approach enhances the signal-to-background ratio, providing clear visualization for the surgeon. ohsu.edu The development of such targeted NIR fluorophores is a significant advancement over non-specific dyes like indocyanine green (ICG). thno.orgmdpi.com

Building Block for Complex Molecular Architectures

Beyond its use in dye synthesis, the structural features of this compound make it a valuable starting material for constructing more complex molecular frameworks, including carbocyclic and phospholipid structures.

Seven-membered carbocyclic rings are important structural motifs found in a variety of medicinally relevant natural products. nih.gov However, their synthesis can be challenging compared to five- and six-membered rings. nih.gov this compound can be employed in the synthesis of seven-membered carbocycles. sigmaaldrich.comchemicalbook.com While the specific reaction pathways are diverse and often complex, the ability to selectively unmask the aldehyde functionality of this compound at a strategic point in the synthesis is a key advantage. This allows for its participation in ring-forming reactions, such as aldol (B89426) condensations or other carbon-carbon bond-forming strategies, leading to the desired seven-membered ring system. organic-chemistry.orgrsc.orgrsc.org

This compound is a key reactant in the synthesis of specific phospholipid derivatives, such as 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphatidylcholine (POVPC). sigmaaldrich.comchemicalbook.comevitachem.comevitachem.com POVPC is an oxidized phospholipid that can be used to study inflammatory processes and the metabolism of lipid aldehydes. nih.gov

The synthesis of POVPC involves the use of 5,5-dimethoxypentanoic acid, which can be derived from this compound. nih.gov This acid is then coupled to the glycerol (B35011) backbone of a lysophospholipid, followed by deprotection of the acetal (B89532) to reveal the reactive aldehyde group. nih.gov The availability of this compound facilitates the creation of these important research tools for studying lipid signaling and pathology. evitachem.comnih.gov

Access to Enantiopure α-Alkyl Substituted Saturated Ethers via Catalytic Enantioselective Pathways

The synthesis of enantiopure α-alkyl substituted saturated ethers represents a significant challenge in organic chemistry, yet it is a crucial endeavor due to the prevalence of this structural motif in numerous natural products and pharmaceuticals. This compound has emerged as a versatile precursor for accessing these valuable chiral molecules through catalytic enantioselective methodologies. Its structure, which is effectively a protected form of glutaraldehyde (B144438), allows for its transformation into key cyclic intermediates that can undergo asymmetric functionalization.

One prominent strategy involves the conversion of this compound into a reactive α,β-unsaturated system, such as a 2H-pyran-2-one derivative. These intermediates are excellent substrates for catalytic enantioselective conjugate addition reactions. The use of Grignard reagents in the presence of a chiral copper catalyst system is a powerful method for introducing the α-alkyl substituent with high stereocontrol. The resulting lactones can then be further manipulated to afford the target saturated ethers.

Recent research has highlighted the potential of bifunctional organocatalysts in mediating the asymmetric cascade Michael/hemiacetalization reaction of β,γ-unsaturated α-ketoesters with various nucleophiles to produce multifunctionalized chiral dihydropyrans. acs.org While not directly starting from this compound, these methods showcase the feasibility of creating chiral pyran structures, which are accessible from glutaraldehyde derivatives, with excellent yields and enantioselectivities. acs.org

Another effective approach is the organocatalytic α-alkylation of vinylogous carbonyl compounds, which can be derived from this compound. This process can lead to the formation of hemiacetals with high enantioselectivity. sci-hub.se These hemiacetals are valuable intermediates that can be converted to the desired α-alkyl substituted saturated ethers through subsequent reduction and etherification steps.

Furthermore, the enantioselective intramolecular oxa-Michael reaction offers a direct route to chiral cyclic ethers. acs.org This strategy is particularly noteworthy as it has been explicitly mentioned in the context of using precursors like this compound to access enantiopure α-alkyl substituted saturated ethers. acs.org The reaction's success hinges on the use of sophisticated catalysts that can control the stereochemical outcome of the intramolecular cyclization.

The following table summarizes representative research findings on the catalytic enantioselective synthesis of chiral pyran and tetrahydropyran (B127337) derivatives, which are key intermediates derivable from glutaraldehyde precursors like this compound.

| Catalyst System | Substrate Type | Reaction Type | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| Chiral N,N'-Dioxide-Metal Complex | α-Substituted Cyano Ketones & β,γ-Unsaturated α-Ketoesters | Cascade Michael/Hemiacetalization | Dihydropyran | up to 99 | up to 99 |

| Chiral Quinuclidine Derivative | Vinylogous Ketone & Nitroolefin | α-Alkylation/Hemiacetalization | Hemiacetal | High | Excellent |

| Bifunctional Iminophosphorane (BIMP) | Tethered Alcohol and Michael Acceptor | Intramolecular oxa-Michael | Tetrahydropyran | up to 99 | up to 99.5 |

| Copper-Bis(oxazoline) Complex | Enol Ethers & α,β-Unsaturated Acyl Phosphonates | Hetero-Diels-Alder | Dihydropyran | High | High |

These catalytic enantioselective pathways, starting from readily available precursors like this compound, provide a robust and practical avenue to valuable enantiopure α-alkyl substituted saturated ethers, which are otherwise challenging to synthesize. acs.org The versatility of these methods allows for the introduction of a wide range of alkyl substituents, making them highly valuable for the synthesis of diverse and complex target molecules.

Advanced Spectroscopic and Chromatographic Characterization of Methyl 5,5 Dimethoxyvalerate and Its Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the molecular structure of Methyl 5,5-dimethoxyvalerate, confirming the presence and connectivity of its atoms.

Proton NMR (¹H NMR) is used to identify the different types of hydrogen atoms in the molecule. The spectrum of this compound shows distinct signals corresponding to the various proton environments within its structure. The chemical shifts (δ) are typically measured in parts per million (ppm) relative to a standard reference compound like tetramethylsilane (B1202638) (TMS). google.com The expected signals for the protons in this compound are detailed below.

| Protons | Chemical Shift (δ, ppm) Range | Multiplicity | Integration |

| -COOCH₃ (Ester methyl) | ~3.6 | Singlet | 3H |

| -CH(OCH₃)₂ (Acetal methoxy) | ~3.3 | Singlet | 6H |

| -CH(OCH₃)₂ (Acetal methine) | ~4.3-4.4 | Triplet | 1H |

| -CH₂COO- (Methylene alpha to carbonyl) | ~2.3 | Triplet | 2H |

| -CH₂CH₂COO- (Methylene beta to carbonyl) | ~1.6-1.7 | Multiplet | 2H |

| -CH₂CH(OCH₃)₂ (Methylene gamma to carbonyl) | ~1.5-1.6 | Multiplet | 2H |

Table 1: Predicted ¹H NMR spectral data for this compound. The exact chemical shifts and coupling patterns can vary slightly based on the solvent and spectrometer frequency used.

Carbon-13 NMR provides information about the different carbon environments in the molecule. bhu.ac.in In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives a single peak, allowing for direct observation of the carbon skeleton. google.combhu.ac.in

| Carbon Atom | Chemical Shift (δ, ppm) Range |

| C =O (Ester carbonyl) | ~173-174 |

| -C H(OCH₃)₂ (Acetal carbon) | ~103-104 |

| -C H(OC H₃)₂ (Acetal methoxy (B1213986) carbons) | ~52-53 |

| -COOC H₃ (Ester methyl carbon) | ~51-52 |

| -C H₂COO- (Methylene alpha to carbonyl) | ~33-34 |

| -C H₂CH(OCH₃)₂ (Methylene gamma to carbonyl) | ~31-32 |

| -C H₂CH₂COO- (Methylene beta to carbonyl) | ~20-21 |

Table 2: Predicted ¹³C NMR spectral data for this compound. These values represent typical chemical shift ranges.

High-Performance Liquid Chromatography (HPLC) for Purity and Product Analysis.nih.gov

High-Performance Liquid Chromatography (HPLC) is a critical technique for assessing the purity of this compound and for monitoring its consumption during chemical reactions. nih.govgoogleapis.com In the synthesis of more complex molecules, such as cyanine (B1664457) dyes, HPLC is used to track the progress of the reaction by observing the disappearance of the starting material's peak and the appearance of intermediate and final product peaks. google.comnih.gov

For instance, in the synthesis of intermediates for carbocyanine dyes, a Vilsmeier-Haack-Arnold aminoformylation reaction is performed on this compound. google.comnih.gov HPLC analysis can confirm the complete consumption of the starting ester. googleapis.com The resulting products are often purified by preparative HPLC to ensure they are of sufficient purity for subsequent reaction steps. google.com A typical setup involves a reversed-phase column (e.g., C18) with a gradient of aqueous buffer (often containing 0.1% trifluoroacetic acid) and an organic solvent like acetonitrile. google.com Detection is commonly achieved using a diode array detector, which can monitor multiple wavelengths simultaneously. google.com

Spectrophotometric Characterization of Derived Fluorescent Compounds, including Absorption and Emission Properties.nih.gov

This compound is a key building block for synthesizing fluorescent compounds, particularly monofunctional pentamethine carbocyanine dyes. google.comnih.gov After it is converted into a malonaldehyde dianil derivative intermediate, this intermediate is condensed with other heterocyclic compounds to form the final dye. nih.gov The resulting dyes have optical properties in the far-red and near-infrared (NIR) regions, which are valuable for biological imaging applications. google.com

The characterization of these derived dyes involves measuring their absorption and emission spectra using a spectrophotometer or spectrofluorometer. edinst.com The absorption spectrum shows the wavelengths of light the dye absorbs, while the emission spectrum shows the wavelengths of light it emits after excitation. edinst.com

For example, a series of asymmetric, monofunctional cyanine dyes (CyAM-5) have been synthesized using a carboxylic acid-containing intermediate derived from this compound. nih.gov The spectroscopic profiles of these dyes are nearly identical, regardless of the specific functional group attached. nih.gov

| Derived Compound | Absorption Max (λ_abs) | Emission Max (λ_em) | Stokes Shift |

| CyAM-5 acid | 642 nm | 658 nm | ~16 nm |

| CyAM-5 azide | ~642 nm | ~658 nm | ~16 nm |

| CyAM-5 alkyne | ~642 nm | ~658 nm | ~16 nm |

Table 3: Optical properties of monofunctional pentamethine cyanine dyes derived from this compound. Data obtained in PBS buffer (pH 7.0). nih.gov

These dyes exhibit absorption and emission maxima that are slightly blue-shifted by about 5 nm compared to the common Cy5 dye, while maintaining a nearly identical Stokes shift (the difference between the absorption and emission maxima). nih.gov Their high brightness makes them suitable for various bio-orthogonal conjugation and imaging applications. nih.gov

Future Research Directions and Emerging Applications of Methyl 5,5 Dimethoxyvalerate

Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

Current synthetic routes to Methyl 5,5-dimethoxyvalerate often involve the acetalization of a precursor like methyl 5-oxopentanoate (B1240814). Future research is expected to focus on the development of more efficient and selective synthetic methodologies. This includes the exploration of novel catalytic systems that can achieve high yields under milder reaction conditions, thereby reducing the environmental impact and cost of production.

Key areas of investigation are likely to include:

Heterogeneous Catalysis: The use of solid acid catalysts could simplify purification processes and allow for catalyst recycling, aligning with the principles of green chemistry.

Flow Chemistry: Continuous flow reactors may offer better control over reaction parameters, leading to improved yields and selectivity, as well as enhanced safety for exothermic reactions.

One-Pot Syntheses: The development of tandem reactions that allow for the synthesis of this compound from simpler, more readily available starting materials in a single reaction vessel would significantly improve process efficiency.

Exploration of New Reaction Pathways and Mechanistic Insights

A deeper understanding of the reactivity of this compound is crucial for unlocking its full synthetic potential. Future research will likely delve into the exploration of new reaction pathways and detailed mechanistic studies. The presence of two distinct functional groups allows for selective transformations, and understanding the interplay between the ester and the acetal (B89532) is key.

Potential areas of focus include:

Selective Deprotection and Derivatization: Investigating conditions for the selective hydrolysis of the acetal in the presence of the ester, or vice versa, will expand the range of accessible derivatives.

Domino Reactions: Designing reaction cascades that are initiated at one functional group and proceed to involve the other could lead to the rapid construction of complex molecular architectures.

Computational Studies: Density Functional Theory (DFT) and other computational methods will be instrumental in elucidating reaction mechanisms, predicting reactivity, and guiding the design of new synthetic routes.

Expansion of Applications in Bioimaging and Biomedical Research

While direct applications of this compound in bioimaging and biomedical research are not yet established, its structural motifs suggest potential for future development in these areas. The acetal group can be designed to be cleavable under specific physiological conditions, such as the acidic microenvironment of tumors, making it a candidate for prodrug and drug delivery systems.

Future research could explore:

pH-Responsive Drug Delivery: Incorporating the this compound scaffold into larger drug molecules could enable targeted release in acidic tissues.

Precursors for PET Tracers: The aldehyde functionality, unmasked from the acetal, could be a site for the introduction of positron-emitting radionuclides for use in Positron Emission Tomography (PET) imaging.

Biocompatible Materials: As acetals are known to be biocompatible, polymers derived from this compound could find applications in medical devices and tissue engineering. wikipedia.orgresearchgate.net

Integration with Advanced Catalytic Systems for Asymmetric Synthesis

The development of chiral derivatives of this compound is a significant area for future research, as enantiomerically pure compounds are crucial in the pharmaceutical and agrochemical industries. The integration of advanced catalytic systems for asymmetric synthesis will be pivotal in achieving this.

Promising research directions include:

Chiral Catalysts: The use of chiral Lewis acids or Brønsted acids to catalyze the acetalization step with a chiral diol could provide a route to enantiomerically enriched products.

Enzymatic Resolutions: Biocatalytic methods, such as the use of lipases for the enantioselective hydrolysis of the ester group, could be employed to resolve racemic mixtures of this compound derivatives.

Asymmetric Hydrogenation: The development of catalysts for the asymmetric reduction of a precursor to introduce chirality would be another valuable strategy.

Green Chemistry Approaches in this compound Synthesis and Utilization

The principles of green chemistry are increasingly important in chemical synthesis, and future research on this compound will undoubtedly be guided by these principles. This involves minimizing waste, using renewable resources, and employing safer chemical processes.

Key green chemistry approaches to be explored are:

Bio-based Feedstocks: Investigating the synthesis of this compound from renewable biomass sources, such as 1,5-pentanediol, which can be derived from lignocellulose, is a key goal. mdpi.com The catalytic oxidation of such bio-derived diols presents a promising green route. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product will be a priority.

Safer Solvents and Reagents: The replacement of hazardous solvents and reagents with more environmentally benign alternatives will be a continuing focus of research.

Q & A

Basic: How can the synthesis yield of Methyl 5,5-dimethoxyvalerate be optimized beyond the reported 58%?

Methodological Answer:

The original synthesis (58% yield) involves methanolysis of a bistrimethylsiloxycyclopentene derivative, followed by oxidation with lead tetraacetate and acid-catalyzed esterification . To improve yield:

- Catalyst Screening : Replace sulfuric acid with milder acids (e.g., p-toluenesulfonic acid) to minimize side reactions.

- Reaction Time Optimization : Monitor intermediates via TLC or GC-MS to adjust reaction duration and avoid over-oxidation.

- Purification Refinement : Use fractional distillation under reduced pressure (e.g., 2.3 mm Hg) and consider recrystallization from ether/hexane mixtures to enhance purity.

Basic: What analytical techniques are recommended for confirming the structure and purity of this compound?

Methodological Answer:

A multi-technique approach is critical:

- NMR Spectroscopy :

- ¹H NMR : Identify methoxy groups (δ ~3.3–3.5 ppm) and ester carbonyl (δ ~3.7 ppm for methyl ester).

- ¹³C NMR : Confirm the carbonyl carbon (δ ~170–175 ppm) and dimethoxy carbons (δ ~50–55 ppm) .

- IR Spectroscopy : Validate ester C=O stretch (~1740 cm⁻¹) and methoxy C-O stretches (~1100 cm⁻¹).

- GC-MS : Assess purity (>97%) and detect low-abundance impurities via fragmentation patterns .

Advanced: How can computational methods predict the reactivity of this compound in novel synthetic pathways?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Glide to model interactions between the ester and potential reaction partners (e.g., nucleophiles). Focus on the electrophilic carbonyl and methoxy groups .

- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks. Gaussian or ORCA software can optimize geometries and simulate transition states .

- Machine Learning : Train models on similar esters to predict reaction outcomes (e.g., yields under varying conditions).

Advanced: What strategies resolve discrepancies in spectral data during characterization?

Methodological Answer:

- Multi-Technique Cross-Validation : Combine NMR, IR, and MS to resolve ambiguous peaks. For example, overlapping methoxy signals in ¹H NMR can be clarified via DEPT-135 or HSQC experiments .

- Dynamic NMR (DNMR) : Investigate rotational barriers of the dimethoxy groups if splitting patterns suggest hindered rotation.

- Independent Synthesis : Reproduce the compound using alternative routes (e.g., Grignard addition to methyl 4,4-dimethoxybutyrate) and compare spectral profiles .

Advanced: How to design stability studies for this compound under varying storage conditions?

Methodological Answer:

- Accelerated Degradation Tests : Store samples at elevated temperatures (40°C, 60°C) and high humidity (75% RH) for 1–3 months. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

- Light Sensitivity Assay : Expose samples to UV light (254 nm) and quantify photodegradation products using GC-MS.

- Stabilizer Screening : Add antioxidants (e.g., BHT) or desiccants to assess improved shelf life.

Advanced: How can this compound serve as a precursor in asymmetric synthesis?

Methodological Answer:

- Chiral Auxiliary Incorporation : React the ester with Evans oxazolidinones to induce asymmetry during aldol or Michael additions.

- Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to hydrolyze enantiomers selectively, retaining the desired chiral intermediate .

- Cross-Coupling Reactions : Employ Pd-catalyzed Suzuki-Miyaura couplings with aryl boronic acids to functionalize the valerate backbone.

Advanced: What computational tools analyze steric effects of the dimethoxy groups in this compound?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate steric hindrance using GROMACS or AMBER. Compare energy barriers for rotations around the dimethoxy bonds.

- Conformational Clustering : Use PyMOL or ChimeraX to identify dominant conformers and their populations in solution .

- QTAIM Analysis : Map electron density to quantify steric interactions via Quantum Theory of Atoms in Molecules (QTAIM).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.